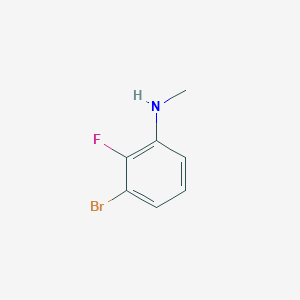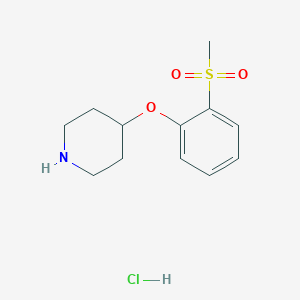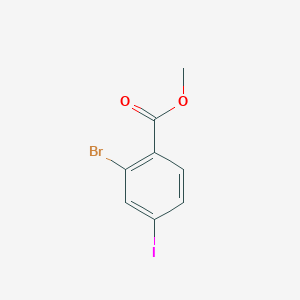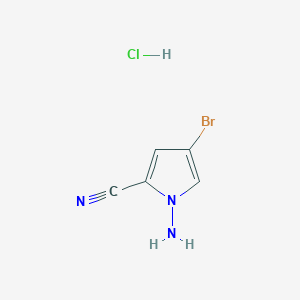
(2-Bromo-5-chlorophenyl)(methyl)sulfane
Übersicht
Beschreibung
“(2-Bromo-5-chlorophenyl)(methyl)sulfane” is an organic compound with the molecular formula C7H6BrClS . It has a molecular weight of 237.55 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (5-bromo-2-chlorophenyl)(methyl)sulfane . The InChI code for this compound is 1S/C7H6BrClS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . Unfortunately, the search results do not provide more detailed physical and chemical properties such as density, melting point, and boiling point.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Detection
Sulfur-containing compounds, including chlorophenols and their derivatives, have been studied for their environmental impact and presence in aquatic environments. These compounds can arise from industrial processes and have been evaluated for their toxicity to both mammalian and aquatic life. For example, chlorophenols are known to exhibit moderate toxic effects and can persist in the environment under certain conditions, potentially affecting water quality and ecosystem health (Krijgsheld & Gen, 1986). Research into compounds like (2-Bromo-5-chlorophenyl)(methyl)sulfane may therefore contribute to understanding the environmental fate and impact of similar sulfur-containing compounds.
Catalysis and Chemical Synthesis
Sulfur-containing compounds play a critical role in catalysis and chemical synthesis, including the preparation of pharmaceuticals and fine chemicals. For instance, the development of novel catalysts for hydrodesulfurization (HDS) processes, which are essential for removing sulfur from petroleum feedstocks, often involves sulfur-containing compounds. These catalysts can help in reducing sulfur emissions and producing cleaner fuels. Studies have explored the use of metal sulfides and other sulfur-related catalysts for these purposes, indicating a potential research area for (2-Bromo-5-chlorophenyl)(methyl)sulfane in catalytic applications or as a precursor for catalyst development (Oyama et al., 2009).
Pharmaceutical Research
Sulfur-containing compounds are also significant in pharmaceutical research, particularly in the synthesis of drugs and active pharmaceutical ingredients (APIs). The unique chemical properties of sulfur allow for the creation of compounds with specific biological activities. Research into the synthesis and modification of sulfur-containing compounds can lead to the development of new drugs with improved efficacy and safety profiles. For example, the synthesis and application of sulfonamides, a class of sulfur-containing compounds, have been extensively reviewed, highlighting their importance in creating new therapeutic agents (Carta et al., 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse with water), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
1-bromo-4-chloro-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZDWOUTMZQILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-chlorophenyl)(methyl)sulfane | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,7-dimethyl-7H-benzo[C]fluoren-5-ol](/img/structure/B1400403.png)


![tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate](/img/structure/B1400410.png)




![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester](/img/structure/B1400416.png)
